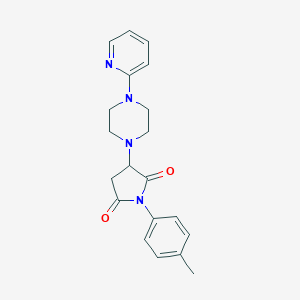![molecular formula C24H14N2OS2 B304529 2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304529.png)
2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile is a chemical compound that belongs to the class of indeno[2,1-b]pyridine derivatives. It has gained attention in scientific research due to its potential use as a therapeutic agent for various diseases.
Wirkmechanismus
The exact mechanism of action of 2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile is not fully understood. However, studies have suggested that it may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects
Studies have shown that 2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Additionally, studies have suggested that it may have neuroprotective effects by reducing neuroinflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile in lab experiments is its potential use as a therapeutic agent for various diseases. However, its limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For the study of 2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile include further exploration of its potential therapeutic applications, optimization of its synthesis method to improve its solubility, and studies to fully understand its mechanism of action and potential side effects. Additionally, research can be conducted to investigate its potential use in combination with other therapeutic agents to enhance its therapeutic effects.
In conclusion, 2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile is a chemical compound with potential therapeutic applications in various diseases. Its synthesis method involves a multi-step process, and its mechanism of action is not fully understood. Studies have shown its potential anticancer, anti-inflammatory, antiviral, and neuroprotective properties. Further research is needed to fully understand its therapeutic potential and optimize its synthesis method.
Synthesemethoden
The synthesis of 2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile involves a multi-step process. The first step is the synthesis of 2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carboxylic acid by reacting 2-thiophenecarboxylic acid with benzyl mercaptan, followed by a cyclization reaction with 2-aminonicotinaldehyde. The resulting product is then converted to the final compound by reacting with acetonitrile.
Wissenschaftliche Forschungsanwendungen
2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile has been studied for its potential use in various therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and antiviral properties. Studies have also suggested its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile |
|---|---|
Molekularformel |
C24H14N2OS2 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
2-benzylsulfanyl-9-oxo-4-thiophen-2-ylindeno[2,1-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H14N2OS2/c25-13-18-20(19-11-6-12-28-19)21-16-9-4-5-10-17(16)23(27)22(21)26-24(18)29-14-15-7-2-1-3-8-15/h1-12H,14H2 |
InChI-Schlüssel |
VHYFWMQNHWTNMM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4C3=O)C(=C2C#N)C5=CC=CS5 |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4C3=O)C(=C2C#N)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304446.png)
![3-[(3,4-Dichlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304448.png)
![3-{[2-(3-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304450.png)
![3-[2-(3-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304451.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304452.png)
![3-[(2,3-Dimethylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304453.png)
![1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B304454.png)
![1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione](/img/structure/B304455.png)
![3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304456.png)
![3-[(4-Fluorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304458.png)


![3-{[2-(2-Fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304467.png)
![1-(4-Methylphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B304468.png)